Journal Name:Environmental Modelling & Software
Journal ISSN:1364-8152
IF:5.471
Journal Website:http://www.journals.elsevier.com/environmental-modelling-and-software/
Year of Origin:1997
Publisher:Elsevier BV
Number of Articles Per Year:230
Publishing Cycle:Monthly
OA or Not:Not
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-05-04 , DOI:
10.1002/aic.18125
The constant molar overflow (CMO) framework, while useful for shortcut distillation models, assumes that all components have the same latent heats of vaporization. A simple transformation, from molar flows to latent-heat flows, allows shortcut models to retain the mathematical simplicity of the CMO framework while accounting for different latent heats, resulting in the constant heat transport (CHT) framework for adiabatic distillation columns. Although several past works have already proposed this transformation in the literature, it has not been well utilized in recent times. In this article, we show the utility of this transformation in upgrading various applications such as identifying energy-efficient multicomponent distillation configurations based on heat duty rather than surrogate vapor flow. The method transforms the
V
min
$$ {V}^{\mathrm{min}} $$
diagram to a
Q
min
$$ {Q}^{\mathrm{min}} $$
diagram. Furthermore, we derive new and insightful analytical results in distillation, such as cumulative latent-heat stage fractions having monotonic profiles within a distillation column under the CHT framework.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-05-26 , DOI:
10.1002/aic.18124
A predictive mathematical model for tablet dissolution was developed and implemented in an end-to-end integrated continuous manufacturing pilot plant. The tablets were produced for immediate release with a proprietary extrusion-molding-coating (EMC) unit operation. Besides the mass balance of API solute in the buffer solution, the model consisted of the dissolution, diffusion, and population balance of API particles in the swollen tablet, which was mainly controlled by the swelling and erosion of the polymeric excipient matrix. An equivalence study was investigated by comparing the model prediction to the experiments that were conducted according to USP42-NF37 General Chapter Dissolution, during which the drug dose level was varied in a range from 60 to 80 wt%. Consistent equivalence was demonstrated with the similarity factor f2 > 50 for all sampled tablets. Concluding remarks and industrial perspectives on model predictive in vitro dissolution testing are provided.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-07-11 , DOI:
10.1002/aic.18177
A novel distributionally robust chance-constrained optimization (DRCCP) method is proposed in this work based on the Sinkhorn ambiguity set. The Sinkhorn ambiguity set is constructed based on the Sinkhorn distance, which is a variant of the Wasserstein distance with the entropic regularization. The proposed method can hedge against more general families of uncertainty distributions than the Wasserstein ambiguity set-based methods. The presented approach is formulated as a tractable conic model based on the Conditional value-at-risk (CVaR) approximation and the discretized kernel distribution relaxation. This model is compatible with more general constraints that are subject to uncertainty than the Wasserstein-based methods. Accordingly, the presented Sinkhorn DRCCP is a more practical approach that overcomes the limitations of the traditional Wasserstein DRCCP approaches. A numerical example and a nonlinear chemical process optimization case are studied to demonstrate the efficacy of the Sinkhorn DRCCP and its advantages over the Wasserstein DRCCP.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-29 , DOI:
10.1002/aic.18173
Biobased molecules constitute sustainable alternatives for fossil-based chemicals. However, to allow further valorization, the complex product mixtures resulting from biomass processing typically require downstream separation. Although many (semi)empirical thermodynamic models, like NRTL, are available for separation process design, their application for biobased molecules is hampered due to the lack of the necessary data to determine the binary interaction parameters used in these models. Therefore, in this work a case study comprising a set of furfural derivates has been used to showcase a methodology to efficiently determine these parameters. Based on first principles, COSMO-RS is used to generate a dataset of thermodynamic activities, which is subsequently used to regress the NRTL model against. Comparison of NRTL-HOC simulated vapor–liquid equilibria (VLE's) with experimental VLE's showed excellent agreement, confirming that COSMO-RS can be used to extend the use of (semi)-empirical models toward applications involving biobased molecules of which limited experimental data is available.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-16 , DOI:
10.1002/aic.18155
More and more attention has been paid to the important roles of external fields in controlled radical polymerization (CRP). However, their essential roles have not been studied thoroughly yet, which hinders the in-depth understanding of the mechanism and kinetics. Herein, a strategy combining quantum chemical calculations (QCC) and kinetic modeling was adopted to identify the essential roles of light and ultrasonication in the dual-stimuli regulated bulk atom transfer radical polymerization (ATRP). At the molecular level, the impact of light on Cu-catalyzed ATRP was investigated. The CuIIBr/Me6TREN has high absorbance at an experimental wavelength of 365 nm (main excitation S0 → D7 accounts for 84.93%). Electron transfer reactions involving Me6TREN are more favorable paths for photochemical reactions, and the mechanism of the copper activation/deactivation pathway is inner sphere electron transfer. At the micro-scale, a kinetic model based on the method of moment was established with a “series” encounter pair model to consider the influence of ultrasound on diffusional limitation. Simulation results show that the changes of the reaction rate coefficients ka, kda, and kt at high conversion reflect the degree of diffusional limitation by ultrasound. The multiscale modeling strategy applied in this study identifies the essential roles of photo and ultrasonication in dual-stimuli regulated model systems, which can be extended to other external-field regulated CRP to improve the mechanistic understanding.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-26 , DOI:
10.1002/aic.18170
The drag force model is vital for capturing gas–solid flow dynamics in many simulation approaches. Most of the homogeneous drag models in the literature are expressed as a function of phase fraction (ε) and particle Reynolds number (Res). In this work, we use a “big data” approach to analyze ~108 data points for drag coefficient (Fd) for Geldart Group A particles at atmospheric pressure and find that the contribution of Res on Fd is much less than ε based on the Maximal information coefficient analysis. Thus, these drag models are separately reduced to machine learning and conventional expressions only related to ε. The reduced models achieve almost the same predictive performance as the originals in bubbling, turbulent, and jet fluidizations. Moreover, the reduced models provide better numerical stability for coarse grid simulations. These findings provide new insights into the drag coefficient for Geldart Group A particles under full fluidization conditions.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-22 , DOI:
10.1002/aic.18156
Traditional supply chains usually follow fixed facility designs which coincide with the strategic nature of supply chain management (SCM). However, as the global market turns more volatile, the concept of mobile modularization has been adopted by increasingly more industrial practitioners. In mobile modular networks, modular units can be installed or removed at a particular site to expand or reduce the capacity of a facility, or relocated to other sites to tackle market volatility. In this work, we formulate a mixed-integer linear programming (MILP) model for the closed-loop supply chain network planning with modular distribution and collection facilities. To further deal with uncertain customer demands and recovery rates, we extend our model to a multistage stochastic programming model and efficiently solve it using a tailored stochastic dynamic dual integer programming (SDDiP) with Magnanti-Wong enhanced cuts. Computational experiments show that the added Magnanti-Wong cuts in the proposed algorithm can effectively close the gap between upper and lower bounds, and the benefit of mobile modules is evident when the temporal and spatial variability of customer demand is high.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-06-11 , DOI:
10.1002/aic.18148
In this article, we provide a comprehensive experimental, numerical, and theoretical explanation of the dry-to-wet transition of nonbonded fiber networks made of natural fibers. Given that the main functionality of many common products consisting of fluff pulp fiber networks requires absorption of liquids, we focus on understanding the solid volume fraction transition from a dry to a wet state as a crucial component for controlling properties such as permeability and capillary pressure, on which product function eventually depends. From studying the wetting of fluff pulp fiber networks with a distribution of fiber lengths, we show that the change in the solid volume fraction going from dry to wet state is driven by the disappearance of fiber–fiber adhesion. The mechanically stable state to which the network transitions is independent of its prior dry solid volume fraction and predetermined primarily by the fiber aspect ratio.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-07-11 , DOI:
10.1002/aic.18174
In this work, CO2 equilibrium solubility of 1M N,N-diethylethanolamine (DEEA):2M 1,6-hexamethyl diamine (HMDA), 1.5M DEEA:1.5M HMDA and 2M DEEA:1M HMDA was studied with a temperature range of 298–333 K and CO2 partial pressure range of 8–100 kPa. Seven thermodynamic models including Empirical model, Kent and Eisenberg (KE) model, Hu–Chakma model, Austgen model, Helei Liu model, Liu et al. model, and Li–Shen model were developed by correlating reaction equilibrium constants with observed equilibrium solubility of CO2 in mixed amine solvents. The evaluation of those models was conducted in terms of the average absolute relative deviation (AARD). The results indicated that Liu et al. model considering T, [Amine], Ptotal and [CO2(aq)] can better represent this complex system with an AARD of 8.06%. Meanwhile, comprehensive comparison and analysis were also performed to identify the contribution of parameters to develop models, which could provide a guideline for the development of accurate thermodynamic models for representation of thermodynamic behaviors.
Environmental Modelling & Software ( IF 5.471 ) Pub Date: 2023-07-05 , DOI:
10.1002/aic.18169
The designability and ultrahigh stability of zirconium–organic frameworks make them attractive adsorbents for noble gases xenon (Xe) and krypton (Kr), but their Xe/Kr separation performance needs to be further enhanced. In this study, we rationally control the topology and porosity of zirconium–fumarate frameworks by simply changing the synthesis conditions, and successfully construct an adsorbent (named as MIP-203-F) with one-dimensional pore instead of the original cage-like fcu metal–organic framework MOF-801. The Xe/Kr separation performance of MIP-203-F is thoroughly evaluated by isotherm measurements and breakthrough experiments, while the adsorption mechanism is elucidated in detail by Monte Carlo and density functional theory calculations. Due to the uniform pore with suitable size and abundant polarization groups, MIP-203-F can differentially polarize and recognize atomic Xe/Kr gases, and establishes a new record among zirconium–organic frameworks for the capture and separation of Xe/Kr.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
环境科学与生态学2区 | COMPUTER SCIENCE, INTERDISCIPLINARY APPLICATIONS 计算机:跨学科应用2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.30 | 98 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://www.evise.com/evise/faces/pages/login/login.jspx?resourceUrl=%2Ffaces%2Fpages%2Fnavigation%2FNavController.jspx%3FJRNL_ACR%3DENVSOFT%26
- Submission Guidelines
- https://www.elsevier.com/journals/environmental-modelling-and-software/1364-8152/guide-for-authors
- Reference Format
- https://www.elsevier.com/journals/environmental-modelling-and-software/1364-8152/guide-for-authors
- Collection Carrier
- Research articles, review papers, position papers, introductory overviews, commentaries, and book reviews.